(E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid
Overview
Description
(E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features an acrylic acid moiety attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1-methylimidazole with acrylic acid under specific conditions, such as using a catalyst like sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
(E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halogenating agents are commonly used in these reactions.
Major Products Formed: The major products include various substituted imidazoles, carboxylic acids, alcohols, and amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to understand the role of imidazole derivatives in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It may be involved in pathways related to cell signaling, metabolism, and other biological processes.
Comparison with Similar Compounds
(E)-3-(1-Methyl-1H-imidazol-2-YL)acrylic acid: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazole derivatives, such as 1-methylimidazole and imidazole-4-carboxylic acid.
Uniqueness: The presence of the acrylic acid moiety distinguishes this compound from others, providing unique chemical properties and reactivity.
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Properties
IUPAC Name |
(E)-3-(1-methylimidazol-2-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRPCQMNXDKVHN-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223909 | |
Record name | (2E)-3-(1-Methyl-1H-imidazol-2-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868776-10-7 | |
Record name | (2E)-3-(1-Methyl-1H-imidazol-2-yl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868776-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(1-Methyl-1H-imidazol-2-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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